molecular formula C11H12FNO B15263043 (4-Fluorophenyl)(pyrrolidin-3-YL)methanone CAS No. 26803-29-2

(4-Fluorophenyl)(pyrrolidin-3-YL)methanone

Cat. No.: B15263043
CAS No.: 26803-29-2
M. Wt: 193.22 g/mol
InChI Key: POQCNWUHRRVPJD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyrrolidin-3-YL)methanone is an organic compound that belongs to the class of aryl-phenylketones. This compound features a fluorophenyl group attached to a pyrrolidinyl methanone structure. The presence of the fluorine atom in the phenyl ring and the pyrrolidine ring makes it a compound of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyrrolidin-3-YL)methanone typically involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyrrolidin-3-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)(pyrrolidin-3-YL)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyrrolidin-3-YL)methanone involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of pyrrolidine.

    (3-Fluorophenyl)(pyrrolidin-3-yl)methanone: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

(4-Fluorophenyl)(pyrrolidin-3-YL)methanone is unique due to the specific positioning of the fluorine atom and the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

26803-29-2

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(4-fluorophenyl)-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C11H12FNO/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9/h1-4,9,13H,5-7H2

InChI Key

POQCNWUHRRVPJD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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